3-Fluorocyclopentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

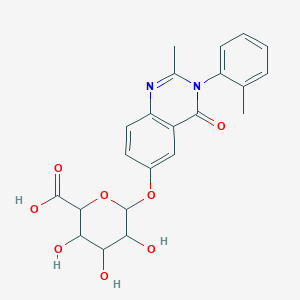

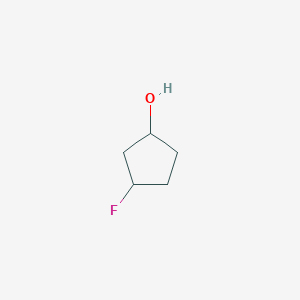

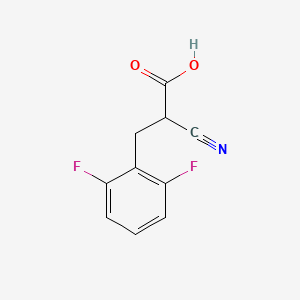

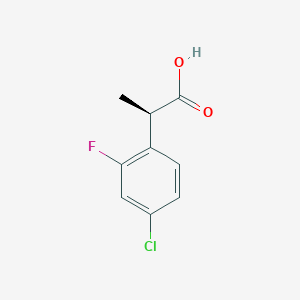

Le 3-Fluorocyclopentan-1-ol est un composé organique de formule moléculaire C5H9FO. C'est un cyclopentanol fluoré, où un atome de fluor est attaché au troisième carbone du cycle cyclopentane.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 3-Fluorocyclopentan-1-ol peut être réalisée par plusieurs méthodes. Une approche courante implique la fluoration de dérivés de cyclopentanol. Par exemple, la scission asymétrique de l'oxyde de cyclopentène mésomère avec des anions fluorures en présence de complexes de cobalt salen chiraux peut produire du this compound avec une stéréosélectivité modérée .

Méthodes de Production Industrielle : La production industrielle du this compound implique généralement l'utilisation d'agents fluorants et de conditions de réaction contrôlées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que l'hydrogénation de doubles liaisons oléfiniques activées et la déracémisation enzymatique de composés fluorés .

Analyse Des Réactions Chimiques

Types de Réactions : Le 3-Fluorocyclopentan-1-ol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.

Réduction : Le composé peut être réduit pour former des dérivés de cyclopentane fluorés.

Substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme l'azoture de sodium ou le cyanure de potassium.

Principaux Produits Formés :

Oxydation : Fluorocyclopentanone ou fluorocyclopentanal.

Réduction : Fluorocyclopentane.

Substitution : Divers dérivés de cyclopentanol substitués selon le nucléophile utilisé.

4. Applications de la Recherche Scientifique

Le this compound a plusieurs applications dans la recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de composés organiques fluorés plus complexes.

Biologie : Le composé est utilisé dans l'étude des interactions enzymatiques et le développement d'inhibiteurs enzymatiques.

Industrie : Il est utilisé dans la production de matériaux fluorés et comme intermédiaire dans la synthèse d'agrochimiques et d'autres produits chimiques de spécialité

5. Mécanisme d'Action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires. L'atome de fluor peut influencer la réactivité du composé et son affinité de liaison aux enzymes et aux récepteurs. Cette interaction peut entraîner l'inhibition ou l'activation de voies biochimiques spécifiques, ce qui en fait un outil précieux dans l'étude de la cinétique enzymatique et de la conception de médicaments .

Composés Similaires :

- 2-Fluorocyclopentan-1-ol

- 4-Fluorocyclopentan-1-ol

- 3-Chlorocyclopentan-1-ol

- 3-Bromocyclopentan-1-ol

Comparaison : Le this compound est unique en raison de la position de l'atome de fluor sur le cycle cyclopentane, qui peut influencer considérablement ses propriétés chimiques et sa réactivité. Comparé à ses analogues, tels que le 2-Fluorocyclopentan-1-ol et le 4-Fluorocyclopentan-1-ol, la fluoration en position 3 peut entraîner des résultats stéréochimiques et des activités biologiques différents .

Applications De Recherche Scientifique

3-Fluorocyclopentan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: The compound is used in the study of enzyme interactions and the development of enzyme inhibitors.

Industry: It is used in the production of fluorinated materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals

Mécanisme D'action

The mechanism of action of 3-Fluorocyclopentan-1-ol involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in the study of enzyme kinetics and drug design .

Comparaison Avec Des Composés Similaires

- 2-Fluorocyclopentan-1-ol

- 4-Fluorocyclopentan-1-ol

- 3-Chlorocyclopentan-1-ol

- 3-Bromocyclopentan-1-ol

Comparison: 3-Fluorocyclopentan-1-ol is unique due to the position of the fluorine atom on the cyclopentane ring, which can significantly influence its chemical properties and reactivity. Compared to its analogs, such as 2-Fluorocyclopentan-1-ol and 4-Fluorocyclopentan-1-ol, the 3-position fluorination can result in different stereochemical outcomes and biological activities .

Propriétés

IUPAC Name |

3-fluorocyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHNSBDAZSAIRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)

![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)